molecular formula C9H9NO B167479 Phenethyl isocyanate CAS No. 1943-82-4

Phenethyl isocyanate

Cat. No.: B167479
CAS No.: 1943-82-4
M. Wt: 147.17 g/mol
InChI Key: HACRKYQRZABURO-UHFFFAOYSA-N
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Description

Phenethyl isocyanate is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a phenethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with phosgene, resulting in the formation of this compound and hydrogen chloride as a byproduct. This reaction typically requires controlled conditions due to the toxicity of phosgene .

Industrial Production Methods: In industrial settings, this compound is often produced using non-phosgene methods to mitigate safety concerns. One such method involves the reaction of phenethylamine with carbon monoxide and dimethyl carbonate, followed by the thermal decomposition of the resulting carbamate to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Phenethyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to produce phenethylamine and carbon dioxide.

    Substitution: Reacts with amines to form ureas.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenethyl isocyanate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

Phenethyl isocyanate exerts its effects through its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. The reactivity of the isocyanate group allows this compound to modify proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: Phenethyl isocyanate is unique due to the presence of the phenethyl group, which imparts distinct reactivity and properties compared to other isocyanates. This structural difference can influence its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

IUPAC Name

2-isocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACRKYQRZABURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173052
Record name Phenylethyl isocyanate
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Molecular Weight

147.17 g/mol
Source PubChem
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CAS No.

1943-82-4
Record name Phenethyl isocyanate
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Record name Phenylethyl isocyanate
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Record name Phenylethyl isocyanate
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Record name 2-phenylethylisocyanate
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Record name 2-Phenylethylisocyanate
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Record name PHENETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

40 grams of phenethyl amine in 300 ml of dry toluene saturated with dry HCl gas was mixed until a heavy white precipitate formed. An additional 200 ml of dry toluene was added with 50 ml of phosgene (12.5% in benzene). The mixture was refluxed (10 min.) and then 450 ml of phosgene was slowly added over 30 minutes and the mixture refluxed for 4 hours. The reaction mixture was allowed to cool to room temperature slowly and the solvent removed in vacuo leaving a yellow oil. Vacuum distillation of the oil at 82° to 83° C./0.1 mm yield 1.8 g of end product.
Quantity
40 g
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300 mL
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450 mL
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50 mL
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phenethyl isocyanate
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Phenethyl isocyanate
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Phenethyl isocyanate
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Phenethyl isocyanate
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Phenethyl isocyanate
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Phenethyl isocyanate
Customer
Q & A

Q1: What is the primary application of Phenethyl Isocyanate in current research?

A1: this compound is widely employed as a derivatizing agent in analytical chemistry, particularly for enhancing the detectability of specific drug molecules during High-Performance Liquid Chromatography (HPLC) analysis. [, , , ] This technique has proven valuable in quantifying drugs like ethambutol, commonly used in anti-tuberculosis therapies. [, ]

Q2: How does this compound contribute to studying drug metabolism?

A2: Research indicates that this compound can inactivate the cytochrome P450 enzyme CYP2E1, a key player in drug metabolism. [] This inactivation process involves both heme destruction and protein modification within CYP2E1, with the latter being the dominant mechanism. [] This interaction allows researchers to study the metabolic pathways and potential drug-drug interactions involving CYP2E1.

Q3: Can you elaborate on the mechanism of CYP2E1 inactivation by this compound?

A3: While this compound itself doesn't directly inactivate CYP2E1, its metabolic byproduct, this compound, plays a crucial role. [] During metabolism, CYP2E1 catalyzes the desulfurization of this compound, generating this compound as a reactive intermediate. [] This reactive intermediate then forms covalent bonds with CYP2E1, leading to its inactivation. []

Q4: Are there specific amino acid residues in CYP2E1 targeted by this compound during inactivation?

A4: Mass spectrometry analysis of the inactivated CYP2E1 suggests that Cys 268 is a potential target for modification by this compound. [] Further investigations are necessary to definitively confirm this interaction and explore the involvement of other potential residues.

Q5: What are the implications of this compound's interaction with CYP2E1 in a clinical setting?

A6: Since CYP2E1 is involved in metabolizing various drugs, its inactivation by this compound could potentially lead to drug-drug interactions. [] This highlights the importance of considering potential CYP2E1 interactions when co-administering drugs metabolized by this enzyme with compounds like Phenethyl Isothiocyanate, which is known to be metabolized to this compound. []

Q6: Has the use of this compound as a derivatizing agent been validated?

A7: Yes, studies employing this compound as a derivatizing agent for HPLC analysis typically involve method validation procedures following guidelines set by organizations like the International Conference on Harmonization (ICH). [, ] This ensures the accuracy, precision, and reliability of the analytical method.

Q7: Are there any concerns about the stability of this compound during its application?

A8: Studies utilizing this compound for derivatization often investigate and optimize reaction parameters like temperature, time, and molar ratios to ensure optimal derivatization efficiency and minimize potential degradation. []

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